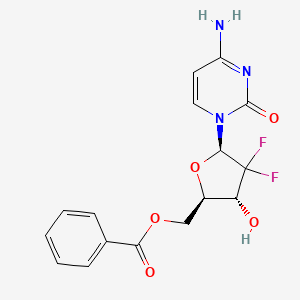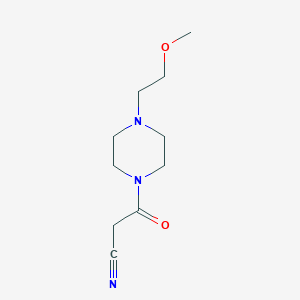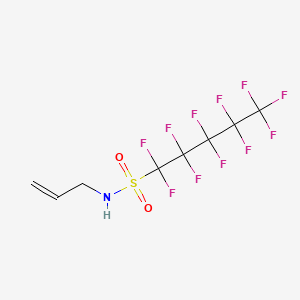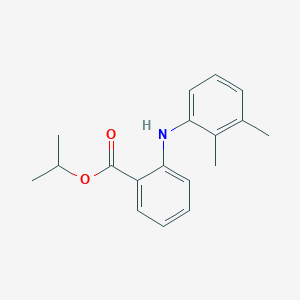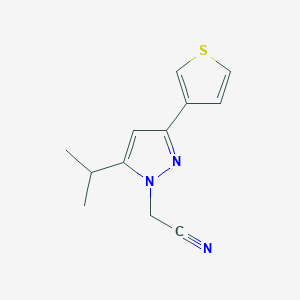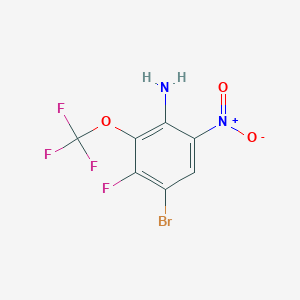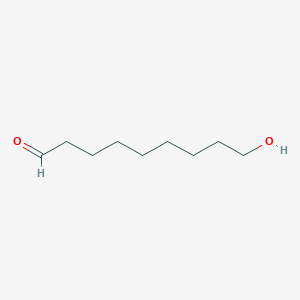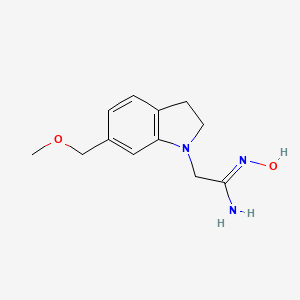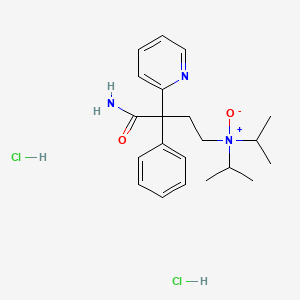
Disopyramide N-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Disopyramide N-Oxide Dihydrochloride involves the oxidation of Disopyramide. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H2O2) or peracids as oxidizing agents . The reaction typically occurs under mild conditions, often at room temperature, to avoid decomposition of the product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Disopyramide N-Oxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidation product of Disopyramide.
Reduction: It can be reduced back to Disopyramide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disopyramide N-Oxide Dihydrochloride is used in various scientific research applications, including:
Pharmaceutical Testing: As an impurity reference material, it helps ensure the quality and safety of cardiac drugs.
Analytical Chemistry: It is used in method validation and stability testing of pharmaceutical products.
Biological Studies: The compound’s effects on cardiac function can be studied to understand its pharmacological properties and potential side effects.
Mecanismo De Acción
Disopyramide N-Oxide Dihydrochloride exerts its effects by targeting sodium channels in cardiac cells. It inhibits the increase in sodium permeability during the cardiac action potential, thereby decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity, which helps in managing arrhythmias . The compound also has anticholinergic effects, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Disopyramide N-Oxide Dihydrochloride is similar to other antiarrhythmic agents such as:
Quinidine: Both compounds are Class 1a antiarrhythmic agents that target sodium channels.
Procainamide: Another Class 1a agent with similar mechanisms of action.
Amiodarone: A Class 3 antiarrhythmic agent with broader effects on cardiac ion channels.
Propranolol: A beta-blocker with antiarrhythmic properties, though it targets different pathways. This compound is unique in its specific use as an impurity reference material and its distinct chemical structure.
Propiedades
Fórmula molecular |
C21H31Cl2N3O2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-amino-4-oxo-3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylbutan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16(2)24(26,17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2*1H |
Clave InChI |
RRKBUGGOHDYSHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)(C(C)C)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


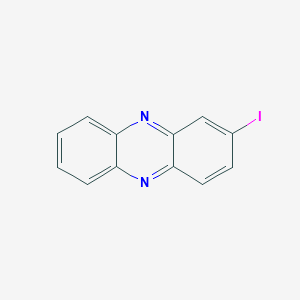

![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)

